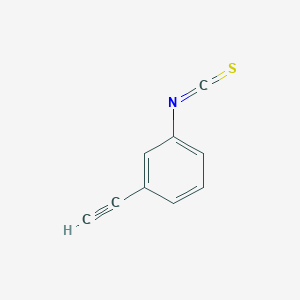

1-Ethynyl-3-isothiocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXYLBBUTLNTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654147 | |

| Record name | 1-Ethynyl-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244246-95-5 | |

| Record name | 1-Ethynyl-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethynyl-3-isothiocyanatobenzene synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-3-isothiocyanatobenzene

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a terminal alkyne (ethynyl group) and an isothiocyanate group on a benzene ring. The ethynyl group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, and for participating in Sonogashira couplings.[1] The isothiocyanate moiety is a reactive electrophile known for its ability to form covalent bonds with nucleophiles, such as the thiol groups in cysteine residues of proteins, making it a valuable functional group for designing covalent inhibitors and chemical probes.[2][3]

This guide provides a comprehensive overview of the synthetic protocols for preparing this compound, designed for an audience of researchers and chemical development professionals. It details a reliable two-part synthetic strategy, explains the causality behind the experimental choices, and presents detailed, step-by-step methodologies.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-stage process. The strategy hinges on first establishing the ethynyl functionality on the aromatic ring, followed by the conversion of a precursor functional group into the desired isothiocyanate. A common and reliable pathway begins with a commercially available nitro-substituted precursor, which is reduced to the key amine intermediate, 3-ethynylaniline. This intermediate is then converted to the final product.

Caption: Overall two-step synthetic workflow.

PART I: Synthesis of Key Intermediate: 3-Ethynylaniline

The crucial intermediate for this synthesis is 3-ethynylaniline (also known as 3-aminophenylacetylene).[4] A robust and widely used laboratory-scale method for its preparation is the selective reduction of the nitro group of 3-nitrophenylacetylene.

Principle and Mechanism

This reduction is a classic example of a heterogeneous catalytic reaction. Metallic iron in the presence of a weak acid, such as ammonium chloride in an aqueous ethanol solution, acts as the reducing agent. The iron metal is oxidized from Fe(0) to iron oxides, while the nitro group is reduced to a primary amine. The ammonium chloride serves to activate the iron surface and act as a proton source. This method is favored for its cost-effectiveness, operational simplicity, and high chemoselectivity, leaving the sensitive ethynyl group intact.[5]

Detailed Experimental Protocol: Reduction of 3-Nitrophenylacetylene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrophenylacetylene.

-

Solvent Addition: Add a mixture of ethanol and water as the reaction solvent.

-

Reagent Addition: Add iron powder (3-4 molar equivalents) and ammonium chloride (1-1.5 molar equivalents) to the solution.[5]

-

Heating: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is typically complete within 3-5 hours.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-nitrophenylacetylene) is fully consumed.

-

Workup - Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the iron powder and iron oxide byproducts. Wash the celite pad with hot ethanol to ensure complete recovery of the product.[5]

-

Workup - Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethynylaniline.

-

Purification: The crude product can be purified further by column chromatography on silica gel if necessary.

Data Presentation: Reagents for 3-Ethynylaniline Synthesis

| Reagent/Material | Molar Eq. | Purpose | Key Considerations |

| 3-Nitrophenylacetylene | 1.0 | Starting Material | - |

| Iron Powder | 3.0 - 4.0 | Reducing Agent | Use fine powder for maximum surface area. |

| Ammonium Chloride | 1.0 - 1.5 | Catalyst/Proton Source | Activates the iron surface. |

| Ethanol / Water | - | Solvent System | Provides a suitable medium for the reaction. |

| Celite | - | Filter Aid | For removing fine iron oxide particles. |

| Ethyl Acetate | - | Extraction Solvent | For product isolation. |

PART II: Conversion to this compound

With the 3-ethynylaniline intermediate in hand, the next critical step is the conversion of the primary amino group to an isothiocyanate. Two primary methods are presented here: the classic, highly efficient thiophosgene method and a safer, multi-step alternative using carbon disulfide.

Caption: Key methods for isothiocyanate formation.

Method A: The Thiophosgene Protocol

This method is often the go-to choice for its high efficiency and directness. However, it requires stringent safety protocols due to the extreme toxicity of the reagent.

-

Principle and Mechanism: Thiophosgene (CSCl₂) is a highly reactive electrophile. The reaction proceeds via the nucleophilic attack of the primary amine onto the thiocarbonyl carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a base, to yield the isothiocyanate.[6]

-

CRITICAL SAFETY WARNING: Thiophosgene is a highly toxic, volatile, and lachrymatory liquid.[7][8] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection. Have a quenching solution (e.g., concentrated ammonia) readily available to neutralize any spills or residual reagent.

-

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-ethynylaniline (1 equivalent) in a suitable organic solvent like chloroform or dichloromethane.[9]

-

Biphasic System: Add an aqueous solution of a base, such as saturated sodium bicarbonate, to create a two-phase mixture. This will neutralize the HCl byproduct.[9]

-

Cooling: Cool the stirred mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of thiophosgene (1.0-1.1 equivalents) in the same organic solvent dropwise to the cold, vigorously stirred mixture.

-

Reaction: Allow the reaction to proceed at 0 °C and then warm to room temperature, stirring until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Separate the organic layer. Wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

-

Method B: The Carbon Disulfide Protocol (A Safer Alternative)

This method avoids the use of thiophosgene and is a common alternative. It generally proceeds in two steps: formation of a dithiocarbamate salt, followed by its decomposition.[2][10]

-

Principle and Mechanism:

-

Dithiocarbamate Formation: The primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, ammonia) to form a stable dithiocarbamate salt.[10][11]

-

Desulfurization: The salt is then treated with a desulfurating agent (also known as a thiophile or electrophilic reagent) which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate.[11][12] Common desulfurating agents include lead nitrate, tosyl chloride, and ethyl chloroformate.[2]

-

-

Detailed Experimental Protocol (using Lead Nitrate):

-

Salt Formation: In a flask cooled in an ice bath, add concentrated aqueous ammonia to carbon disulfide.[13] With stirring, slowly add 3-ethynylaniline. Stir for 30-60 minutes, during which the ammonium dithiocarbamate salt may precipitate.[13]

-

Decomposition: Dissolve the salt mixture in water and, with vigorous stirring, add a solution of lead nitrate (1 equivalent) in water. A heavy black precipitate of lead sulfide will form.[13]

-

Isolation: The isothiocyanate product can often be isolated by steam distillation directly from the reaction mixture.[13] Alternatively, the mixture can be extracted with an organic solvent like diethyl ether or dichloromethane.

-

Workup and Purification: The collected organic extracts are dried and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

-

Data Presentation: Reagents for Isothiocyanate Formation

| Parameter | Method A (Thiophosgene) | Method B (Carbon Disulfide) |

| Primary Reagent | Thiophosgene (CSCl₂) | Carbon Disulfide (CS₂) |

| Key Intermediates | None (Direct conversion) | Dithiocarbamate Salt |

| Additional Reagents | Base (e.g., NaHCO₃) | Base (e.g., NH₃, Et₃N), Desulfurating Agent (e.g., Pb(NO₃)₂) |

| Safety Profile | Reagent is highly toxic.[7] | Reagents are less hazardous.[14] |

| Generality | Very broad scope. | Broad scope, but yields can be substrate-dependent.[2] |

Purification and Characterization of the Final Product

The final product, this compound, is typically a liquid or low-melting solid.[1]

-

Purification: Flash column chromatography using a hexane/ethyl acetate solvent system is generally effective for purification.

-

Characterization:

-

Infrared (IR) Spectroscopy: The most definitive evidence for a successful reaction is the appearance of a very strong, broad absorption band in the IR spectrum between 2050 and 2150 cm⁻¹, which is characteristic of the asymmetric N=C=S stretch of the isothiocyanate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure, showing the characteristic signals for the aromatic protons, the acetylenic proton (if not protected), and the carbons of the aromatic ring, alkyne, and the thiocarbonyl (typically >125 ppm).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Summary of Physicochemical Properties

| Property | 3-Ethynylaniline[1] | This compound (Predicted/Typical) |

| Molecular Formula | C₈H₇N | C₉H₅NS |

| Molecular Weight | 117.15 g/mol | 159.21 g/mol |

| Appearance | Clear yellow to brown liquid | Pale yellow liquid or solid |

| Boiling Point | 92-93 °C @ 2 mmHg | Higher than the amine precursor |

| Melting Point | 27 °C | N/A |

| Key IR Bands | ~3400 cm⁻¹ (N-H), ~3300 cm⁻¹ (≡C-H), ~2100 cm⁻¹ (C≡C) | ~3300 cm⁻¹ (≡C-H), ~2100 cm⁻¹ (C≡C), ~2100 cm⁻¹ (N=C=S, strong) |

Conclusion

The synthesis of this compound is a straightforward yet powerful demonstration of functional group manipulation in organic chemistry. By following a two-part strategy involving the reduction of a nitro precursor to 3-ethynylaniline and its subsequent conversion to the target isothiocyanate, researchers can access this valuable bifunctional molecule. The choice between the highly efficient thiophosgene method and the safer carbon disulfide alternative allows for flexibility based on laboratory capabilities and safety considerations. Proper analytical characterization, particularly IR spectroscopy, is essential to confirm the successful formation of the critical isothiocyanate functionality. This technical guide provides the foundational protocols and scientific rationale necessary for professionals to confidently synthesize this versatile chemical building block for advanced applications.

References

-

Chem-Impex. 3-Ethynylaniline. Available at: [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

-

National Institutes of Health. Synthesis of Isothiocyanates: An Update. Available at: [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

- Google Patents. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.

-

Wikipedia. Thiophosgene. Available at: [Link]

-

Alfa Aesar. Allyl isothiocyanate - SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. Thiophosgene in Organic Synthesis. Available at: [Link]

-

ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. Available at: [Link]

-

FooDB. Showing Compound 3-Isothiocyanato-1-propene (FDB012440). Available at: [Link]

-

ResearchGate. Mild conversion of primary amine to isothiocyanate? Available at: [Link]

- Google Patents. US3341564A - Process for converting primary amines to isothiocyanates.

-

MDPI. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Available at: [Link]

-

PubChem. 3-Phenylpropyl isothiocyanate. Available at: [Link]

-

MDPI. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Available at: [Link]

-

Organic Syntheses. Phenyl isothiocyanate. Available at: [Link]

-

PubChem. Thiophosgene. Available at: [Link]

-

RSC Publishing. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Available at: [Link]

-

PubChem. Allyl Isothiocyanate. Available at: [Link]

-

PubChem. 3-Bromophenyl Isothiocyanate. Available at: [Link]

Sources

- 1. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophosgene - Wikipedia [en.wikipedia.org]

- 8. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 1-Ethynyl-3-isothiocyanatobenzene

Foreword: Charting the Unexplored Landscape of a Novel Isothiocyanate

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive manual for the synthesis, characterization, and physicochemical profiling of 1-Ethynyl-3-isothiocyanatobenzene. This molecule, while not extensively documented in current literature, holds significant potential at the intersection of bioorthogonal chemistry and isothiocyanate-mediated pharmacology. The presence of a terminal alkyne offers a versatile handle for "click" chemistry, while the isothiocyanate group is a well-established pharmacophore with demonstrated anti-cancer and antimicrobial properties.[1][2]

This document deviates from a conventional data sheet. Instead, it adopts the perspective of a practical, hands-on guide, empowering you not just with information, but with the methodology to generate and validate the critical data required for advancing your research. We will delve into the "why" behind experimental choices, ensuring a robust and reproducible approach to understanding this promising compound.

Strategic Synthesis of this compound

The synthesis of aryl isothiocyanates from their corresponding anilines is a well-established transformation in organic chemistry.[1][2][3][4][5] For this compound, the logical and most direct precursor is 3-ethynylaniline. The conversion of the amine functionality to the isothiocyanate can be achieved through several reliable methods. We will focus on a common and effective approach utilizing thiophosgene or a safer equivalent.

Proposed Synthetic Pathway

The conversion of 3-ethynylaniline to this compound is typically achieved by reacting the aniline with a thiocarbonyl transfer reagent.

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Caution: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment. Safer, solid thiophosgene equivalents like triphosgene in the presence of a sulfur source can also be considered.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethynylaniline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 equivalents) dropwise.

-

Thiocarbonyl Transfer: To the stirred solution, add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Elucidation and Purity Assessment

Confirmation of the successful synthesis and purity of this compound is paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm with splitting patterns corresponding to a 1,3-disubstituted benzene ring. A singlet for the acetylenic proton around 3.0-3.5 ppm. |

| ¹³C NMR | Aromatic carbons between 120-140 ppm. The isothiocyanate carbon (-N=C=S) will appear around 130-140 ppm. Two distinct signals for the alkyne carbons will be observed between 75-90 ppm. |

| FT-IR | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) around 2050-2150 cm⁻¹. A sharp peak for the terminal alkyne C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2100 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the exact mass of C₉H₅NS. |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

-

FT-IR Spectroscopy: Acquire the spectrum using a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Mass Spectrometry: Utilize a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to confirm the molecular formula.

Caption: Workflow for spectroscopic characterization.

Determination of Core Physicochemical Properties

The following protocols outline the standard methods for determining the key physicochemical properties that are critical for drug development and other research applications.

Physical State and Melting Point

Based on its regioisomer, 1-ethynyl-4-isothiocyanatobenzene, which is a solid, it is highly probable that this compound is also a solid at room temperature.

-

Protocol:

-

Place a small amount of the purified solid into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.

-

Boiling Point

The boiling point will be determined under reduced pressure to prevent decomposition at high temperatures.

-

Protocol:

-

Perform a small-scale distillation using a Kugelrohr apparatus.

-

Record the temperature and pressure at which the compound distills.

-

The boiling point at atmospheric pressure can be estimated using a nomograph if necessary.

-

Solubility

Solubility in aqueous and organic solvents is a critical parameter for biological and formulation studies.

-

Protocol (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, PBS, DMSO, ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.

-

Acidity/Basicity (pKa)

The pKa will provide insight into the ionization state of the molecule at physiological pH. Given the structure, it is not expected to have a readily ionizable proton, but this should be experimentally confirmed.

-

Protocol (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized solution of acid or base while monitoring the pH with a calibrated pH meter.

-

The pKa can be determined from the inflection point of the titration curve.

-

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity and its ability to cross cell membranes.

-

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in octanol that has been pre-saturated with water.

-

Add an equal volume of water that has been pre-saturated with octanol.

-

Shake the mixture vigorously for a set period and then allow the two phases to separate completely by centrifugation.

-

Determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Potential Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound positions it as a valuable tool for researchers.

-

Targeted Drug Delivery: The ethynyl group can be used to conjugate the molecule to a targeting ligand (e.g., an antibody or peptide) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry). This would allow for the targeted delivery of the cytotoxic isothiocyanate moiety to cancer cells.

-

Mechanism of Action Studies: The alkyne can be used to attach a reporter tag (e.g., a fluorophore or biotin) to the molecule. This would enable researchers to track the distribution of the compound within cells and identify its protein targets through techniques like affinity purification and mass spectrometry.

-

Development of Novel Anticancer Agents: Isothiocyanates are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The unique electronic and steric properties of the ethynyl group may lead to novel interactions with biological targets, potentially resulting in enhanced potency or a different spectrum of activity compared to known isothiocyanates.

Safety and Handling

Isothiocyanates are known to be skin and respiratory sensitizers and are generally considered hazardous. Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

- Sigma-Aldrich.

- Recent Advancement in the Synthesis of Isothiocyan

- Synthesis of Isothiocyanates: An Upd

- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel

- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.

- Isothiocyanate synthesis - Organic Chemistry Portal.

- Recent Advancement in Synthesis of Isothiocyan

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.

- Structure-activity relationships study of isothiocyan

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central.

- Selecting Internally Consistent Physicochemical Properties of Organic Compounds.

- Physicochemical and Pharmacokinetic Property Prediction of Substances in Centella asiatica using pkCSM: Prospects for the Creation of Therapeutic Formulations

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethynyl-3-isothiocyanatobenzene: A Heterobifunctional Probe for Covalent Proteomics

Introduction: Bridging Covalent Targeting and Bioorthogonal Chemistry

In the evolving landscape of chemical biology and drug discovery, the development of sophisticated molecular probes is paramount for elucidating complex biological processes. 1-Ethynyl-3-isothiocyanatobenzene (CAS Number: 244246-95-5) emerges as a powerful heterobifunctional linker, ingeniously designed to bridge the realms of covalent protein modification and bioorthogonal chemistry. This guide provides a comprehensive technical overview of this molecule, from its synthesis and chemical properties to its application in cutting-edge proteomic workflows. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural details but also the underlying scientific rationale to empower innovative research.

At its core, this compound possesses two key functional groups: an electrophilic isothiocyanate (-N=C=S) and a terminal alkyne (-C≡CH). The isothiocyanate group serves as a "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues on proteins, such as lysine and cysteine.[1] This covalent labeling allows for the durable tagging of protein targets. The terminal alkyne, on the other hand, acts as a "handle" for bioorthogonal "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This dual functionality enables a powerful two-step approach for the identification and characterization of protein targets in complex biological systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 244246-95-5 | Internal Data |

| Molecular Formula | C₉H₅NS | Internal Data |

| Molecular Weight | 159.21 g/mol | Internal Data |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | Inferred from functional groups |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound

Part 1: Synthesis of 3-Ethynylaniline

The synthesis of 3-ethynylaniline can be achieved via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[4][5] A common starting material is 3-iodoaniline or 3-bromoaniline, which is coupled with a protected acetylene source, followed by deprotection. An alternative route involves the reduction of 3-nitrophenylacetylene.[6]

Part 2: Conversion of 3-Ethynylaniline to this compound

The conversion of the primary amine group of 3-ethynylaniline to an isothiocyanate can be accomplished using several reagents. Thiophosgene is a classic, albeit highly toxic, reagent for this transformation.[7] A safer and commonly used alternative involves the reaction of the aniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent like tosyl chloride or ethyl chloroformate.[8]

Detailed Protocol (CS₂ Method):

-

Dithiocarbamate Salt Formation:

-

Dissolve 3-ethynylaniline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

-

Add a base, typically a tertiary amine like triethylamine (2-3 equivalents).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add carbon disulfide (1.2-1.5 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

-

-

Desulfurization:

-

Cool the reaction mixture back to 0 °C.

-

Add a desulfurizing agent, such as tosyl chloride (1.1 equivalents) or ethyl chloroformate (1.1 equivalents), portion-wise or dropwise.

-

Stir the reaction at room temperature for an additional 1-3 hours, monitoring the conversion of the dithiocarbamate salt to the isothiocyanate by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Mechanism of Action and Applications in Proteomics

The utility of this compound lies in its ability to covalently label proteins and subsequently report on these interactions through click chemistry.

This two-step process is particularly advantageous for identifying the protein targets of small molecules. By treating cells or cell lysates with this compound, a covalent bond is formed with its protein targets. Subsequent "clicking" with an azide-functionalized reporter molecule, such as azido-biotin, allows for the enrichment of these labeled proteins using streptavidin affinity chromatography.[2] The enriched proteins can then be identified and quantified using mass spectrometry-based proteomic techniques.[9]

Experimental Workflow: Proteomic Target Identification

The following is a generalized workflow for the identification of protein targets of this compound from a cell lysate.

Detailed Protocol:

-

Cell Lysate Preparation:

-

Prepare a protein lysate from cells or tissues of interest using a suitable lysis buffer containing protease inhibitors.[10]

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Covalent Labeling:

-

Treat the cell lysate (typically 1-5 mg/mL protein concentration) with a working concentration of this compound (e.g., 10-100 µM) from a concentrated stock solution in DMSO.

-

Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37 °C) to allow for covalent labeling of target proteins.

-

Include a vehicle control (DMSO only) for comparison.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [2]

-

Prepare a "click" reaction cocktail containing:

-

Azido-biotin (final concentration of 20-50 µM).

-

A copper(I) source, typically generated in situ from copper(II) sulfate (CuSO₄, final concentration 1 mM) and a reducing agent like sodium ascorbate (final concentration 5 mM).

-

A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (final concentration 1 mM).[11]

-

-

Add the click reaction cocktail to the protein lysate and incubate for 1-2 hours at room temperature, protected from light.

-

-

Streptavidin Affinity Purification:

-

Equilibrate streptavidin-conjugated beads (e.g., agarose or magnetic beads) with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).

-

Add the equilibrated beads to the "clicked" lysate and incubate with gentle rotation for 1-2 hours at 4 °C to allow for the capture of biotinylated proteins.

-

Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the streptavidin beads. This can be achieved through harsh conditions such as boiling in SDS-PAGE sample buffer or by using a biotin-containing elution buffer.[1]

-

Prepare the eluted proteins for mass spectrometry analysis. This typically involves:

-

Reduction of disulfide bonds (e.g., with DTT).

-

Alkylation of free thiols (e.g., with iodoacetamide).

-

Proteolytic digestion (e.g., with trypsin) to generate peptides.[12]

-

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using appropriate proteomic software, comparing the abundance of proteins in the probe-treated sample to the vehicle control to identify specific targets of this compound.

-

Safety and Handling

Isothiocyanates are known to be reactive and potentially hazardous compounds. While a specific safety data sheet for this compound is not widely available, precautions for handling similar aryl isothiocyanates should be strictly followed.

-

Hazard Statements: Based on related compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may also cause allergic skin reactions or respiratory sensitization.[3]

-

Precautionary Measures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

-

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational chemical design in creating versatile tools for biological research. Its heterobifunctional nature provides a seamless link between covalent modification and bioorthogonal chemistry, offering a robust platform for the discovery and characterization of protein targets. The workflows and protocols outlined in this guide are intended to serve as a foundation for researchers to explore the vast potential of this and similar chemical probes. As our understanding of complex biological systems deepens, the application of such precision chemical tools will undoubtedly continue to drive innovation in drug discovery, diagnostics, and fundamental life sciences research.

References

- A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyan

- Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applic

- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ScienceDirect.

- Synthesis of Isothiocyanates: An Upd

- A new isothiocyanate-based Golgi-targeting fluorescent probe for Cys and its bioimaging applications during the Golgi stress response. PubMed.

- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Semantic Scholar.

- Recent Advancement in the Synthesis of Isothiocyan

- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)

- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel

- Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. PMC - NIH.

- Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - NIH.

- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI.

- Ultrafast and Selective Labeling of Endogenous Proteins Using Affinity-based Benzotriazole Chemistry. ChemRxiv.

- Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.

- Technical Support Center: Functionaliz

- Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.

- The essential role of the functional group in alkyl isothiocyanates for inhibition of tobacco nitrosamine-induced lung tumorigenesis. PubMed.

- Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. PubMed Central.

- Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Sign

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.

- Aniline synthesis by amination (aryl

- Pd(II)

- Proteomics and Its Current Application in Biomedical Area: Concise Review. PMC - NIH.

- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Arkivoc.

- Isothiocyanate-Rich Extracts from Cauliflower ( Brassica oleracea Var. Botrytis) and Radish ( Raphanus sativus) Inhibited Metabolic Activity and Induced ROS in Selected Human HCT116 and HT-29 Colorectal Cancer Cells. PubMed.

- 1-Ethynyl-4-isothiocyan

- Profiling of the Peripheral Blood Mononuclear Cells Proteome by Shotgun Proteomics Identifies Alterations of Immune System Components, Proteolytic Balance, Autophagy, and Mitochondrial Metabolism in Glaucoma Subjects. PMC - PubMed Central.

- Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling p

- Ingestion of an isothiocyanate metabolite from cruciferous vegetables inhibits growth of human prostate cancer cell xenografts by apoptosis and cell cycle arrest. PubMed.

Sources

- 1. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 1-Ethynyl-3-isothiocyanatobenzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the novel aromatic compound, 1-ethynyl-3-isothiocyanatobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By synthesizing information from analogous compounds and fundamental spectroscopic principles, this guide offers a robust framework for the identification, characterization, and quality control of this compound in a laboratory setting. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to ensure methodological rigor and reproducibility.

Introduction

This compound is an aromatic compound featuring both a reactive ethynyl group and a versatile isothiocyanate moiety. This unique combination of functional groups makes it a promising building block in medicinal chemistry and materials science. The ethynyl group allows for participation in a variety of coupling reactions, such as "click" chemistry, while the isothiocyanate group is a well-known electrophile that readily reacts with nucleophiles, making it a valuable tool for bioconjugation and the synthesis of therapeutic agents.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification and for assessing its purity. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on the known spectral properties of its constituent functional groups and structural analogues, namely 3-ethynylaniline and phenyl isothiocyanate.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound in the public domain, the following sections detail the predicted spectroscopic features based on established principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of 3-ethynylaniline and phenyl isothiocyanate.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetylenic proton. The isothiocyanate group is electron-withdrawing, while the ethynyl group has a more complex electronic effect. The predicted chemical shifts are summarized in Table 1.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.5 - 7.6 | s (or narrow t) | J ≈ 1-2 Hz | Located between two electron-withdrawing groups, expected to be the most deshielded aromatic proton. |

| H-4 | ~7.3 - 7.4 | d | J ≈ 7-8 Hz | Ortho to the isothiocyanate group and meta to the ethynyl group. |

| H-5 | ~7.4 - 7.5 | t | J ≈ 7-8 Hz | Flanked by two protons, showing a triplet pattern. |

| H-6 | ~7.3 - 7.4 | d | J ≈ 7-8 Hz | Ortho to the ethynyl group and meta to the isothiocyanate group. |

| Acetylenic H | ~3.1 - 3.2 | s | - | The acetylenic proton signal is typically a sharp singlet. |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C-NCS) | ~135 - 140 | The isothiocyanate carbon itself is a quaternary carbon with a characteristic chemical shift. |

| C-2 | ~125 - 130 | Aromatic CH carbon. |

| C-3 (C-C≡CH) | ~122 - 125 | Quaternary aromatic carbon attached to the ethynyl group. |

| C-4 | ~130 - 135 | Aromatic CH carbon. |

| C-5 | ~129 - 132 | Aromatic CH carbon. |

| C-6 | ~128 - 131 | Aromatic CH carbon. |

| C≡CH | ~80 - 85 | Acetylenic carbon attached to the aromatic ring. |

| C≡C H | ~75 - 80 | Terminal acetylenic carbon. |

| -N=C=S | ~130 - 135 | The carbon of the isothiocyanate group.[1] |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound is expected to be dominated by the characteristic stretching vibrations of the isothiocyanate and ethynyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| -N=C=S | 2000 - 2200 | Strong, Broad | Asymmetric stretch |

| -C≡C-H | ~3300 | Strong, Sharp | ≡C-H stretch |

| -C≡C- | ~2100 | Medium to Weak | C≡C stretch |

| Aromatic C-H | ~3000 - 3100 | Medium | C-H stretch |

| Aromatic C=C | ~1600, ~1475 | Medium to Strong | C=C stretch |

Table 3: Predicted IR Absorption Bands for this compound

The most prominent and diagnostic peak will be the strong and broad absorption band for the isothiocyanate group in the 2000-2200 cm⁻¹ region.[2] The sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch is also a key identifying feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₅NS), the expected molecular weight is approximately 159.02 g/mol .

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 159.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the isothiocyanate group or cleavage of the ethynyl group. Common fragmentation pathways for aryl isothiocyanates involve the formation of a phenyl cation or related fragments.

-

[M - NCS]⁺: Loss of the isothiocyanate group (m/z 58) would lead to a fragment at m/z 101.

-

[M - H]⁺: Loss of the acetylenic proton would result in a fragment at m/z 158.

-

[C₆H₄]⁺: Fragmentation of the benzene ring could lead to a phenyl cation fragment at m/z 76.

-

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of aryl isothiocyanates from the corresponding anilines involves the use of carbon disulfide and a desulfurizing agent.[3] The synthesis of this compound can be achieved from 3-ethynylaniline.

Step 1: Synthesis of 3-Ethynylaniline

3-Ethynylaniline can be synthesized from 3-iodoaniline via a Sonogashira coupling reaction with a protected acetylene, followed by deprotection.

Sources

A Theoretical and Computational Deep Dive into 1-Ethynyl-3-isothiocyanatobenzene: A Guide for Researchers

Abstract

This whitepaper provides a comprehensive theoretical framework for the computational analysis of 1-Ethynyl-3-isothiocyanatobenzene, a molecule of interest for its unique electronic and reactive properties. While experimental data on this specific isomer is limited, this guide establishes a robust computational methodology based on established principles and studies of analogous compounds. We will delve into the core theoretical calculations required to elucidate its structural, electronic, and spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and similar molecules through in silico approaches.

Introduction: The Scientific Interest in Aryl Ethynyl Isothiocyanates

Aromatic isothiocyanates are a well-established class of compounds, many of which are derived from natural sources and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The isothiocyanate group (-N=C=S) is a key pharmacophore, known for its electrophilic nature which allows it to interact with various biological nucleophiles.[3][4][5] The introduction of an ethynyl (-C≡CH) group onto the benzene ring introduces further complexity and potential for novel applications. The ethynyl moiety is a rigid, linear functional group that can participate in π-stacking interactions, act as a precursor for click chemistry reactions, and influence the electronic properties of the aromatic system.

The specific substitution pattern of this compound (meta-substitution) is of particular interest as it will influence the molecule's dipole moment, electronic communication between the two functional groups, and ultimately its reactivity and potential for intermolecular interactions. This guide will provide a theoretical roadmap for predicting these properties using quantum chemical calculations.

Theoretical Framework and Computational Methodology

To obtain a comprehensive understanding of this compound, a multi-faceted computational approach is necessary. The following sections outline the key theoretical calculations and the rationale behind their selection.

Geometry Optimization and Vibrational Analysis

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

Protocol 1: Ground State Geometry Optimization and Frequency Calculation

-

Software Selection: A robust quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method Selection: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[6]

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point, offering a reasonable description of electron distribution and polarization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Input Preparation: Construct the initial molecular structure of this compound.

-

Calculation Execution: Perform a geometry optimization calculation. This will iteratively adjust the atomic coordinates to find the minimum energy conformation.

-

Verification: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Data Extraction: From the output, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

Causality: An accurate optimized geometry is paramount as all other calculated properties are dependent on it. The vibrational analysis not only confirms the stability of the structure but also provides a theoretical IR spectrum that can be compared with experimental data for validation.

Electronic Structure Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.

Protocol 2: Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) Analysis

-

Software and Theory: Use the optimized geometry from Protocol 1 and the same DFT method and basis set.

-

Calculation Type: Perform a single-point energy calculation.

-

Data Analysis:

-

HOMO-LUMO: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic stability.

-

Electrostatic Potential (ESP) Map: Generate and visualize the ESP map plotted onto the electron density surface. This map reveals the charge distribution, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

-

Causality: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap suggests higher reactivity. The ESP map provides a visual guide to where the molecule is most likely to engage in electrostatic interactions or be attacked by nucleophiles or electrophiles. The electrophilic carbon of the isothiocyanate group is expected to be a prominent feature.

Spectroscopic Properties

Predicting spectroscopic properties can aid in the identification and characterization of the molecule.

Protocol 3: Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation

-

Software and Theory: Utilize the optimized geometry and a suitable DFT functional. The Gauge-Including Atomic Orbital (GIAO) method is the standard for NMR calculations.

-

Calculation Execution: Perform a GIAO NMR calculation.

-

Data Referencing: The calculated absolute shielding values must be referenced to a standard, typically tetramethylsilane (TMS). This is done by calculating the shielding for TMS at the same level of theory and subtracting this value from the calculated shieldings for the target molecule.

-

Analysis: The resulting chemical shifts for ¹H and ¹³C can be compared to experimental NMR spectra.

Causality: Theoretical NMR predictions can help in assigning peaks in an experimental spectrum, confirming the molecular structure, and understanding how the electronic environment of each nucleus is affected by the functional groups.

Predicted Molecular Properties and Data Presentation

Based on the computational protocols described above, we can anticipate the following key characteristics for this compound.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Observation | Significance |

| Optimized Geometry | Planar benzene ring with linear ethynyl and isothiocyanate groups. Specific bond lengths and angles to be determined. | Provides the fundamental 3D structure. |

| HOMO-LUMO Gap | Expected to be in the range of 4-6 eV. | Indicates moderate chemical reactivity. |

| HOMO Distribution | Likely delocalized over the π-system of the benzene ring and the ethynyl group. | Identifies regions susceptible to electrophilic attack. |

| LUMO Distribution | Expected to be localized primarily on the isothiocyanate group, particularly the central carbon. | Highlights the primary site for nucleophilic attack. |

| Electrostatic Potential | Negative potential (red) around the nitrogen and sulfur atoms and the ethynyl π-bond. Positive potential (blue) on the isothiocyanate carbon. | Visually confirms the reactive sites of the molecule. |

| Key IR Frequencies | Strong absorptions expected for the -N=C=S asymmetric stretch (~2100 cm⁻¹), -C≡C- stretch (~2100-2200 cm⁻¹), and aromatic C-H stretches. | Provides a theoretical fingerprint for experimental identification. |

| ¹³C NMR Chemical Shifts | The isothiocyanate carbon is predicted to have a large chemical shift (~130-140 ppm). The ethynyl carbons will also have characteristic shifts. | Aids in structural elucidation via NMR spectroscopy. |

Visualization of Computational Workflow

A well-defined workflow ensures reproducibility and clarity in the computational process.

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth computational study of this compound. By following the detailed protocols, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. These theoretical predictions can guide synthetic efforts, help interpret experimental data, and provide a foundation for further studies, such as molecular docking simulations to investigate its potential as a bioactive compound. The methodologies described herein are not only applicable to the target molecule but can also be adapted for the study of other novel aromatic compounds with diverse functionalities.

References

-

Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. Journal of Cellular Biochemistry. [Link]

-

Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells. PubMed. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]

-

Isothiocyanate - Wikipedia. Wikipedia. [Link]

-

Quantum chemical calculations of some benzene derivatives. SciSpace. [Link]

-

Chemical Synthesis and Properties of Isothiocyanates. Molbase. [Link]

-

Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π excited states of benzene and its derivatives.* RSC Publishing. [Link]

-

Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π excited states of benzene and its derivatives.* arXiv. [Link]

-

Quantum-chemical Calculations in the Study of Antitumour Compounds. Crossref. [Link]

-

Mass Spectra of Isothiocyanates. SciSpace. [Link]

-

[2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π excited states of benzene and its derivatives†.* arXiv. [Link]

-

Synthesis of Isothiocyanates: An Update. PMC - NIH. [Link]

-

Theoretical calculations of formation and reactivity of o-quinomethide derivatives of resorcin[5]arene with reference to empirical data. PMC - NIH. [Link]

Sources

- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

A Technical Guide to the Electronic Properties of Meta-Substituted Benzene Derivatives: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic nature of a substituent on a benzene ring profoundly influences molecular properties and reactivity. While ortho and para positions engage in direct resonance with substituents, the meta position presents a unique electronic environment governed primarily by inductive effects. This guide provides an in-depth technical analysis of the electronic properties of meta-substituted benzene derivatives. We will explore the fundamental principles of inductive and resonance effects, their quantitative evaluation using the Hammett equation, and the experimental and computational methodologies used for their characterization. Finally, we will discuss the critical implications of these principles in synthetic chemistry and drug development, where precise modulation of a molecule's electronic character is paramount for achieving desired activity and properties.

The Unique Electronic Landscape of Meta-Substitution

Substituents on an aromatic ring modulate its electron density, thereby altering its reactivity and the properties of other functional groups attached to it.[1][2] This influence is transmitted through a combination of two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[3][4]

The key distinction of the meta position (1,3-relationship) lies in its inability to participate in direct resonance delocalization with the substituent. When drawing resonance structures for benzene rings bearing either electron-donating groups (EDGs) like aniline (-NH₂) or electron-withdrawing groups (EWGs) like nitrobenzene (-NO₂), charge separation or delocalization occurs exclusively at the ortho and para positions. The meta positions remain electronically insulated from this direct π-system interaction.[5] Consequently, the electronic influence of a substituent at the meta position is dominated by its inductive effect. This principle is foundational to predicting and controlling the chemical behavior of these derivatives.

Fundamental Electronic Effects in Meta-Substituted Arenes

The Inductive Effect (I)

The inductive effect is the transmission of charge through the sigma (σ) bonds of a molecule, arising from differences in electronegativity between adjacent atoms.[3] This effect weakens with distance.

-

Electron-Withdrawing Inductive Effect (-I): Caused by electronegative atoms or groups (e.g., -NO₂, -CN, -Cl, -CF₃) that pull electron density away from the benzene ring, making it more electron-poor (deactivated).

-

Electron-Donating Inductive Effect (+I): Caused by electropositive groups, such as alkyl groups (-CH₃, -C₂H₅), which push electron density into the ring, making it more electron-rich (activated).

In meta-substituted derivatives, the inductive effect is the primary means by which the substituent communicates its electronic influence to the rest of the molecule.

The Resonance Effect (M) and its Attenuation at the Meta Position

The resonance effect involves the delocalization of π-electrons between a substituent and the aromatic ring.[4]

-

Electron-Donating Resonance Effect (+M): Occurs when a substituent has a lone pair of electrons that can be donated to the ring (e.g., -NH₂, -OH, -OR).

-

Electron-Withdrawing Resonance Effect (-M): Occurs when a substituent can accept π-electrons from the ring, typically through a π-bond to an electronegative atom (e.g., -NO₂, -C=O, -CN).

As illustrated in the diagram below, the delocalized charges associated with the resonance effect manifest only at the ortho and para carbons. The meta carbon's electron density is not directly altered by this mechanism. Therefore, a meta-substituent's resonance capability has a negligible direct impact on a reaction center located elsewhere on the ring.

Caption: Experimental workflow for constructing a Hammett plot using spectrophotometric pKa determination.

Spectroscopic and Computational Tools

-

NMR Spectroscopy: The chemical shifts of ¹³C and ¹H nuclei in the aromatic ring are sensitive to the electron density at their positions. Meta-substituents influence these shifts, providing qualitative and quantitative data on their electronic impact. [6][7]* UV-Vis Spectroscopy: Substituents alter the energy of the π→π* electronic transitions. Electron-donating groups typically cause a bathochromic (red) shift, while electron-withdrawing groups cause a hypsochromic (blue) shift, which can be correlated with Hammett constants. [8]* Computational Chemistry: Methods like Density Functional Theory (DFT) are invaluable for visualizing electrostatic potential maps, calculating partial atomic charges, and determining HOMO-LUMO energy gaps. [9][10]These calculations provide a theoretical framework that complements experimental data and aids in predicting electronic properties. [11]

Implications in Research and Drug Development

A precise understanding of the electronic effects of meta-substituents is not merely academic; it is a critical tool for rational molecular design.

Fine-Tuning pKa for Optimal Pharmacokinetics

The pKa of ionizable groups in a drug molecule dictates its charge state at physiological pH, which in turn governs its solubility, membrane permeability, and binding to its target. By placing an electron-withdrawing substituent at the meta position relative to a basic amine, for example, one can inductively decrease the amine's basicity (lower its pKa). [12]This subtle tuning can prevent unwanted protonation, enhance blood-brain barrier penetration, or optimize the strength of an ionic interaction with a receptor, transforming a lead compound into a viable drug candidate.

Caption: An EWG at the meta position inductively modulates the pKa of a functional group, impacting key drug properties.

Structure-Activity Relationship (SAR) Studies

In drug discovery, SAR studies explore how changes to a molecule's structure affect its biological activity. Moving a substituent from the para to the meta position can serve as a powerful probe. Such a change often preserves the overall size and shape of the molecule but fundamentally alters its electronic properties by switching the dominant electronic effect from resonance + induction to primarily induction. If the activity of a drug changes significantly upon this move, it strongly suggests that the electronic interaction with the target, rather than steric fit, is a key determinant of its efficacy. [13]This insight allows for more focused and efficient optimization of lead compounds.

Conclusion

The electronic properties of meta-substituted benzene derivatives are defined by a unique interplay of inductive and resonance effects, with the former being overwhelmingly dominant. This principle allows for the predictable and quantifiable modulation of molecular characteristics, a concept elegantly captured by the Hammett equation. For researchers in chemistry and drug development, mastering these concepts is essential. It enables the precise tuning of acidity, basicity, and reactivity, and provides a rational basis for designing molecules with optimized properties, ultimately accelerating the journey from discovery to application.

References

-

Hammett equation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hammett equation - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. (n.d.). Retrieved January 21, 2026, from [Link]

-

Competing resonance and inductive effects in a substituted benzene. (2013, October 23). Stack Exchange. Retrieved January 21, 2026, from [Link]

-

The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep in Pearson+. (n.d.). Retrieved January 21, 2026, from [Link]

-

Can we use the hammett equation for all conjugated structures or its just for benzene rings? (2014, May 18). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. (n.d.). IISTE.org. Retrieved January 21, 2026, from [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. - Filo. (2023, November 4). Retrieved January 21, 2026, from [Link]

-

Substituent effects on the benzene ring: A demonstration. (n.d.). Journal of Chemical Education. Retrieved January 21, 2026, from [Link]

-

Hammett Equation. (2024, September 2). YouTube. Retrieved January 21, 2026, from [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Video: Directing Effect of Substituents: meta-Directing Groups. (2025, May 22). JoVE. Retrieved January 21, 2026, from [Link]

-

16.5: An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Unit 4: Free Energy Relationships. (n.d.). Retrieved January 21, 2026, from [Link]

-

A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. (n.d.). Bangladesh Journals Online. Retrieved January 21, 2026, from [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved January 21, 2026, from [Link]

-

Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. (2019, June 5). AIP Publishing. Retrieved January 21, 2026, from [Link]

-

Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

A benchmark theoretical study of the electron affinities of benzene and linear acenes. (2008, August 28). Retrieved January 21, 2026, from [Link]

-

The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. Retrieved January 21, 2026, from [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved January 21, 2026, from [Link]

-

Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025, May 23). Evergreensino Chemical Co., Ltd. Retrieved January 21, 2026, from [Link]

-

14.3. Substituent Effects. (n.d.). Lumen Learning. Retrieved January 21, 2026, from [Link]

-

Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

The substituent effect on benzene dications. (2014, January 7). Physical Chemistry Chemical Physics. Retrieved January 21, 2026, from [Link]

-

Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density. (2025, November 4). PMC. Retrieved January 21, 2026, from [Link]

-

Effect of Substituent on Reactivity of Benzene for JEE. (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]

-

A Hammett plot showing linear free energy relationship between phenols... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Effect of π-conjugated Molecules on Electronics Properties of Benzene- diamine Derivatives. (2021, September 1). University of Babylon Private CDN. Retrieved January 21, 2026, from [Link]

-

Optimizing Drug-Target Interactions Part-II. (2019, May 6). YouTube. Retrieved January 21, 2026, from [Link]

-

Substituent Effects on the Physical Properties and pKa of Phenol. (2001, August 29). AFIT. Retrieved January 21, 2026, from [Link]

-

Meta-Substituted Benzenes Definition. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]

-

Meta Substitution on Activated Aromatic Ring. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Electron-Deficient Confined Space: Synthesis and Recognition Properties of a Covalent Molecular Cage Built upon Naphthalene Diimides and Benzene Triimides. (2026, January 20). Organic Letters. Retrieved January 21, 2026, from [Link]

-

Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and... (n.d.). IJERMT. Retrieved January 21, 2026, from [Link]

-

18.8: Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026, January 21). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijermt.org [ijermt.org]

- 9. iiste.org [iiste.org]

- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 11. banglajol.info [banglajol.info]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 1-Ethynyl-3-isothiocyanatobenzene for Advanced Bioconjugation and Drug Discovery via Click Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-3-isothiocyanatobenzene, a heterobifunctional crosslinker engineered for advanced applications in chemical biology, proteomics, and drug development. By possessing two distinct and orthogonally reactive functional groups—a terminal alkyne and an isothiocyanate—this reagent serves as a powerful molecular bridge. It enables the precise, covalent linkage of diverse molecular entities through a sequential combination of chemoselective ligation and "click" chemistry. We will delve into the core chemical principles, provide detailed, field-proven protocols for its application, and discuss the causality behind key experimental choices to empower researchers to achieve robust and reproducible results.

Introduction: The Power of Dual Reactivity

This compound is a strategically designed crosslinking agent that capitalizes on the strengths of two powerful chemical transformations. Its molecular architecture features:

-

An ethynyl group (terminal alkyne) , which serves as a handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3]

-

An isothiocyanate (ITC) group , a potent electrophile that readily reacts with primary amines and thiols, making it ideal for targeting lysine or cysteine residues in proteins and other biomolecules.[4][5]

This dual-functionality allows for a two-stage conjugation strategy. First, a biomolecule or surface is "alkyne-tagged" using the isothiocyanate moiety. Second, an azide-functionalized molecule of interest (e.g., a fluorescent probe, a therapeutic payload, or another biomolecule) is "clicked" onto the alkyne handle. This modular approach provides exceptional control over the construction of complex molecular assemblies.

Diagram: The Bifunctional Nature of this compound

Caption: Orthogonal reactive sites of the crosslinker.

Core Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is critical for experimental design and troubleshooting.

Isothiocyanate-Mediated Ligation

The isothiocyanate group is a powerful electrophile that reacts with unprotonated nucleophiles. The selectivity of this reaction is highly pH-dependent, a feature that can be exploited for targeted conjugation.

-